Diethyl((p-tolylthio)methyl)phosphonate
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Overview
Description
Diethyl((p-tolylthio)methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-tolylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((p-tolylthio)methyl)phosphonate typically involves the reaction of diethyl phosphite with p-tolylthiomethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl((p-tolylthio)methyl)phosphonate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides, phosphines.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl((p-tolylthio)methyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl((p-tolylthio)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonate
- Diethyl cyanomethylphosphonate
- Diethyl hydroxymethylphosphonate
Uniqueness
Diethyl((p-tolylthio)methyl)phosphonate is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility and stability .
Properties
Molecular Formula |
C12H19O3PS |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-14-16(13,15-5-2)10-17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
NZXRDIQDIXCFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CSC1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
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